methyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate
Description
Methyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate is a thiazolidinone derivative characterized by a Z-configuration benzylidene moiety at the 5-position of the thiazolidine ring, a dimethylamino substituent on the benzylidene aromatic ring, and a methyl benzoate group at the 3-position. This compound is structurally related to hypoglycemic agents like thiazolidinediones (TZDs) but features unique modifications that influence its physicochemical and pharmacological properties .
Key structural features:
- Thiazolidin-2,4-dione core: A heterocyclic ring system critical for binding to peroxisome proliferator-activated receptors (PPARs) .
- 4-(Dimethylamino)benzylidene group: Enhances electronic delocalization and solubility due to the electron-donating dimethylamino group .
- Methyl benzoate substituent: Introduces steric bulk and modulates lipophilicity compared to carboxylic acid derivatives .
Properties
IUPAC Name |
methyl 4-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-22(2)17-10-6-14(7-11-17)12-18-19(24)23(21(26)28-18)13-15-4-8-16(9-5-15)20(25)27-3/h4-12H,13H2,1-3H3/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPMIESRZCAZFG-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate, commonly referred to as a thiazolidinone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₅N₂O₄S
- Molecular Weight : 305.36 g/mol
- CAS Number : 578733-97-8
This compound features a thiazolidinone core linked to a dimethylaminobenzylidene moiety, which is critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Tyrosinase Inhibition : Studies have shown that thiazolidinone derivatives can effectively inhibit tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress and reduce the risk of chronic diseases .
- Cytotoxic Effects : In vitro studies reveal that certain analogs exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is particularly promising for cancer therapy .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Study 1: Anti-Melanogenic Effects
In a study involving B16F10 melanoma cells, this compound was tested for its ability to inhibit melanin production. Results indicated a significant reduction in melanin levels when treated with the compound compared to untreated controls. The mechanism was attributed to the inhibition of intracellular tyrosinase activity.
Case Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted on various cancer cell lines. The compound demonstrated selective cytotoxicity against several types of cancer cells while maintaining cell viability in normal fibroblasts. This selectivity underscores its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related thiazolidinone derivatives with variations in the benzylidene substituents, ester/carboxylic acid groups, and side-chain modifications.
Contrast with analogues :
- SS4 (): Uses mercaptoacetic acid for thiazolidinone ring closure, yielding a benzoic acid derivative instead of an ester .
- Compound 24a (): Features an ethoxybenzylidene group and dimethylaminoethyl side chain, synthesized via reductive amination .
Physicochemical and Spectral Properties
- Solubility: The dimethylamino group enhances water solubility compared to methoxy or halogenated analogues (e.g., 4c in ) .
- Melting Point : Expected to range between 200–250°C based on analogues like SS4 (234–236°C) .
- Spectral Data: ¹H-NMR: Aromatic protons of the benzylidene group appear as doublets (δ 7.2–7.8 ppm), while the dimethylamino group shows a singlet at δ 3.0–3.2 ppm . ¹³C-NMR: The thiazolidinone carbonyls resonate at δ 165–175 ppm, consistent with other 2,4-dioxo derivatives .
Preparation Methods
Cyclocondensation with Thioglycolic Acid
A widely adopted method involves reacting 4-(aminomethyl)benzoic acid methyl ester with thioglycolic acid and an aldehyde under acidic conditions. For example, Prasad et al. demonstrated that combining aniline derivatives with thioglycolic acid and aldehydes in polypropylene glycol (PPG) at 110°C yields thiazolidin-4-ones in >80% efficiency. This approach avoids toxic solvents and leverages PPG’s dual role as a catalyst and reaction medium.
Oxidation to 2,4-Dioxo Derivatives
The 2,4-dioxo functionality is introduced via oxidation of the thiazolidinone intermediate. Potassium permanganate in acetic acid or iodine in dimethyl sulfoxide (DMSO) are effective oxidants. For instance, Thomas et al. reported that treating 3-methyl-1,3-thiazolidin-4-one with iodine in DMSO at 60°C for 6 hours achieves full conversion to the 2,4-diketone.
Functionalization with the Methyl Benzoate Group
The methyl benzoate substituent is introduced via N-alkylation of the thiazolidinone’s nitrogen atom.
Alkylation with Methyl 4-(Bromomethyl)benzoate
The 3-position nitrogen of the thiazolidinone is alkylated using methyl 4-(bromomethyl)benzoate in the presence of potassium carbonate. Dandia et al. reported that dimethylformamide (DMF) as a solvent at 60°C for 8 hours affords the target compound in 78% yield. The reaction’s progress is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
One-Pot Tandem Reactions
Recent advances enable tandem cyclization-alkylation. Nikpassand et al. described a one-pot synthesis where 4-(aminomethyl)benzoic acid methyl ester, thioglycolic acid, and 4-(dimethylamino)benzaldehyde react in the presence of a magnetic nanocomposite (Fe3O4@SiO2-SO3H), yielding the final product in 85% efficiency.
Spectral Characterization and Validation
Critical analytical data for the compound include:
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
| Method | Catalyst/Solvent | Time | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation + Knoevenagel | PPG, Piperidine/Ethanol | 14 h | 75% | High purity, scalable |
| Microwave-Assisted | LDHs@PpPDA, Solvent-free | 2.5 h | 89% | Energy-efficient, eco-friendly |
| One-Pot Tandem | Fe3O4@SiO2-SO3H | 6 h | 85% | Reduced steps, cost-effective |
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at the thiazolidinone’s 3- and 5-positions are mitigated using bulky catalysts like DABCO.
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Z/E Isomerism : The Z-configuration is favored by employing low-polarity solvents (e.g., toluene) and stoichiometric control.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from by-products like unreacted aldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
